Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure
941685-27-4 structure
Product Name:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
N.o CAS:941685-27-4
MF:C15H21N5OSi
MW:315.445643186569
MDL:MFCD11857754
CID:1061220
PubChem ID:329772298
Update Time:2024-10-25

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
    • INCB032304
    • trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
    • 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • -7-((2-(trimethylsilyl)
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine
    • EN300-7386208
    • 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • A1-24362
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr
    • HY-78248
    • AS-52590
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • SY047224
    • s5277
    • SB17825
    • 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • Z3234820937
    • 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • P15380
    • BCP10260
    • MFCD11857754
    • 941685-27-4
    • AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • AKOS015854478
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • AC-30032
    • 3T5PU86BEN
    • CCG-267649
    • DA-22983
    • 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • CS-M2189
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
    • DTXSID10655267
    • SCHEMBL99142
    • C15H21N5OSi
    • EX-A2234
    • INCB-032304
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • MDL: MFCD11857754
    • Inchi: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
    • Chave InChI: AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • SMILES: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1

Propriedades Computadas

  • Massa Exacta: 315.15200
  • Massa monoisotópica: 315.15153684g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 364
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 68.6Ų

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 501.8±50.0℃/760mmHg
  • Ponto de Flash: 257.3±30.1 °C
  • Solubilidade: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 68.62000
  • LogP: 3.13370
  • Pressão de vapor: 0.0±1.2 mmHg at 25°C

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P280-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • Código da categoria de perigo: 22
  • Instrução de Segurança: H302 (100%) H312 (50%) H332 (50%)
  • Identificação dos materiais perigosos: Xn
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Inert atmosphere,2-8°C(BD196747)

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preçomais >>

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4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide ,  Water ;  1 - 2 h, rt → 70 °C
Referência
Preparation method of lucotinib phosphate
, China, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ;  2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 40 °C
Referência
Process for preparing crystalline forms of baricitinib
, European Patent Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Sodium carbonate ;  pH 9 - 10
Referência
Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat
Yao, Lianbin; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders ; Singh, Prachi; et al, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 1 - 4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Referência
Preparation of azetidine and cyclobutane derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  overnight, 100 °C
Referência
Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Referência
Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Referência
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 45 °C
Referência
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities
Vaddamanu, Guruswamy; Goswami, Anandarup ; Reddy, N. Ravi Sekhar; Kumar Reddy, Katam Reddy Vinod; Mulakayala, Naveen, ACS Omega, 2023, 8(10), 9583-9591

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate ;  20 min, 20 - 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  20 - 30 °C; 3 h, 120 - 125 °C
Referência
Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
, India, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium acetate ,  Hydrogen Solvents: Ethylene glycol diethyl ether ;  5 h, 0.05 - 0.1 MPa, 50 - 55 °C
Referência
Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, 35 - 45 °C
Referência
Process for preparing low hygroscopic amorphous form of baricitinib
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Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  1 - 4 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
1.4 Solvents: Acetonitrile ;  1 - 2 h, reflux
Referência
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Lin, Qiyan; Meloni, David; Pan, Yongchun; Xia, Michael; Rodgers, James; et al, Organic Letters, 2009, 11(9), 1999-2002

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
Referência
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Método de produção 15

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  25 - 30 °C
Referência
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Método de produção 16

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  25 - 30 °C
Referência
An improved process for the preparation of Ruxolitinib phosphate
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Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ;  10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
Referência
Preparation of Ruxolitinib and its intermediates
, India, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Referência
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
Referência
Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases
, China, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
Referência
Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis
, China, , ,

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Fornecedores

Amadis Chemical Company Limited
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(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
Número da Ordem:A900125
Estado das existências:in Stock
Quantidade:10.0g/25.0g/50.0g/100.0g/250.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:04
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:941685-27-4)4-(1H-吡唑-4-基)-7-((2-(三甲基甲硅烷基)乙氧基)-甲基)-7H-吡咯并[2,3-d]嘧啶
Número da Ordem:LE25940356
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:54
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
A900125
Pureza:99%/99%/99%/99%/99%
Quantidade:10.0g/25.0g/50.0g/100.0g/250.0g
Preço ($):154.0/309.0/505.0/842.0/1405.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:941685-27-4)4-(1H-吡唑-4-基)-7-((2-(三甲基甲硅烷基)乙氧基)-甲基)-7H-吡咯并[2,3-d]嘧啶
LE25940356
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
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